Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

ADC Linker Cathepsin B Enzymatic Cleavage

Choose Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP for ADCs requiring rapid intracellular payload release. Its Phe-Lys core is cleaved 30-fold faster by cathepsin B than Val-Cit linkers, while the D-Ala residue confers resistance to plasma proteases, ensuring circulatory stability. Ideal for moderate-antigen tumors and highly potent payloads. Orthogonal Alloc groups enable precise linker-payload assembly. Buy ≥98% purity for reliable bioconjugation.

Molecular Formula C40H46N6O12
Molecular Weight 802.8 g/mol
Cat. No. B8180739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP
Molecular FormulaC40H46N6O12
Molecular Weight802.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC=C
InChIInChI=1S/C40H46N6O12/c1-4-23-55-38(50)41-22-10-9-13-33(44-37(49)34(25-28-11-7-6-8-12-28)45-35(47)27(3)42-39(51)56-24-5-2)36(48)43-30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,47)
InChIKeyDJNOQTZEJIRSLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: Cathepsin B-Cleavable ADC Linker for Controlled Payload Release


Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP (CAS 253863-34-2) is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). It consists of a D-Ala-Phe-Lys tripeptide sequence recognized and cleaved by the lysosomal protease cathepsin B, flanked by allyloxycarbonyl (Alloc/Aloc) protecting groups for orthogonal synthesis, and features a self-immolative p-aminobenzyl (PAB) spacer with a p-nitrophenyl (PNP) carbonate leaving group for efficient payload conjugation . This linker belongs to the class of protease-cleavable ADC linkers, enabling intracellular drug release upon internalization into target cells overexpressing cathepsin B . Its unique tripeptide sequence, incorporating a D-amino acid, distinguishes it from simpler dipeptide linkers like Val-Cit and Val-Ala, offering a distinct protease recognition profile and enhanced stability in circulation [1].

Why Generic Substitution Fails for Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: Specificity of Protease Recognition and Linker Architecture


Generic substitution of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP with other cathepsin B-cleavable linkers is not straightforward due to critical differences in substrate specificity and linker stability. Cathepsin B exhibits distinct preferences for amino acid sequences; the Phe-Lys dipeptide is cleaved 30-fold faster than the commonly used Val-Cit sequence by cathepsin B alone [1]. Furthermore, the inclusion of a D-Ala residue at the N-terminus, as opposed to an L-amino acid, can confer significant resistance to non-specific plasma proteases, as demonstrated by the stability of D-Phe and D-Ala containing substrates in human plasma for over 6-7 hours [2]. These structural nuances directly impact in vivo payload release kinetics and systemic stability, making direct substitution without re-optimization of the ADC's therapeutic window impractical. The following quantitative evidence guide details these specific performance differentiators.

Quantitative Differentiation of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP Against Comparator Linkers


Phe-Lys Dipeptide Exhibits 30-Fold Faster Cathepsin B Cleavage vs. Val-Cit

In a head-to-head comparison using model substrates, the Phe-Lys dipeptide (Z-Phe-Lys-PABC-DOX) demonstrated a 30-fold faster rate of doxorubicin release compared to the Val-Cit dipeptide (Z-Val-Cit-PABC-DOX) when incubated with purified human cathepsin B alone [1]. This indicates that the Phe-Lys core, which is present in Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, is a significantly more efficient substrate for cathepsin B than the industry-standard Val-Cit sequence.

ADC Linker Cathepsin B Enzymatic Cleavage

D-Amino Acid Inclusion Confers Resistance to Plasma Protease Degradation

A study evaluating the stability of cathepsin B-labile peptide linkers in human plasma found that substrates containing unnatural D-amino acids (e.g., D-Phe, D-Ala) at the N-terminus were completely resistant to degradation over 6-7 hours at 37°C. In contrast, analogous substrates with L-amino acids were rapidly degraded by plasma aminopeptidases [1]. The D-Ala residue in Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is thus predicted to confer similar enhanced stability in circulation compared to all-L-peptide linkers.

Plasma Stability D-Amino Acid Protease Resistance

Tripeptide D-Ala-Phe-Lys Sequence Enables Dual Protease Targeting (Cathepsin B and Plasmin)

A methotrexate prodrug incorporating the D-Ala-Phe-Lys peptide sequence was designed to be cleaved by both cathepsin B and plasmin, two proteases overexpressed in the tumor microenvironment [1]. In vitro cleavage assays confirmed efficient liberation of the active drug by both enzymes. In an OVCAR-3 ovarian carcinoma xenograft model, this prodrug demonstrated superior antitumor efficacy compared to free methotrexate, with T/C values of 29% for the prodrug versus 69% for free drug, indicating enhanced tumor-specific activation [1]. This contrasts with linkers like Val-Cit, which are primarily substrates for cathepsin B.

Dual Protease Cleavage Tumor Microenvironment Prodrug Design

Orthogonal Alloc Protection Enables Efficient Multi-Step ADC Synthesis

The Alloc (allyloxycarbonyl) protecting groups on the D-Ala N-terminus and Lys side chain are orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups commonly used in peptide synthesis . The Alloc group is stable to treatment with piperidine and trifluoroacetic acid (TFA) but can be selectively removed under mild conditions using palladium-catalyzed allyl transfer . This orthogonal stability profile simplifies the stepwise assembly of the complex linker-payload construct and subsequent conjugation to the antibody, reducing side reactions and improving overall yield and purity compared to linkers requiring harsher deprotection conditions.

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups ADC Manufacturing

Optimal Research and Industrial Application Scenarios for Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP


Design of Next-Generation ADCs with Enhanced Intratumoral Payload Release

Given the 30-fold faster cathepsin B cleavage of the Phe-Lys core compared to Val-Cit [1], Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is particularly suited for ADCs targeting antigens with moderate expression levels or where rapid intracellular drug release is critical for efficacy. It may enable the use of less potent payloads or reduce the required antibody dose, mitigating off-target toxicities.

Engineering ADCs with Superior Circulatory Stability

The presence of the D-Ala residue, which confers resistance to plasma proteases [1], makes this linker an excellent choice for ADCs where prolonged circulatory half-life and minimal systemic payload release are paramount. This is especially relevant for highly potent payloads where even low levels of systemic release can lead to dose-limiting toxicities.

Development of Tumor-Activatable Prodrugs Leveraging Dual Protease Activation

The D-Ala-Phe-Lys sequence is a substrate for both cathepsin B and plasmin [1]. This linker is therefore ideal for designing prodrugs or ADCs intended to be activated by the broader protease milieu of the tumor microenvironment, potentially overcoming resistance mechanisms associated with heterogeneous or low expression of a single protease.

Streamlined Manufacturing of Complex ADC Constructs

The orthogonal Alloc protecting groups provide a robust synthetic handle for stepwise assembly of the linker-payload complex on solid support [1][2]. This makes Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP a preferred intermediate for custom ADC synthesis services and for research groups developing novel linker-payload combinations requiring precise chemical control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.